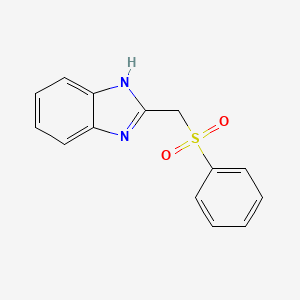![molecular formula C16H18N4O B1333069 (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone CAS No. 885949-69-9](/img/structure/B1333069.png)
(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone” is a unique chemical compound with the empirical formula C16H18N4O and a molecular weight of 282.34 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is Nc1ccc(cc1)C(=O)N2CCN(CC2)c3ccccn3 . This notation provides a way to represent the structure of the compound in a textual format.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone” are not fully documented. The compound has an empirical formula of C16H18N4O and a molecular weight of 282.34 .Scientific Research Applications
Antimicrobial Activity
(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone and its derivatives have been investigated for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives that showed variable and modest antimicrobial activity against bacteria and fungi, indicating potential applications in fighting microbial infections (Patel, Agravat, & Shaikh, 2011).
Potential Treatment for Pain
Tsuno et al. (2017) identified (4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone derivatives as selective antagonists for TRPV4 channels, with potential applications in pain treatment. Their research showed analgesic effects in animal models, suggesting its potential in developing new pain relievers (Tsuno et al., 2017).
Antagonists of NPBWR1 (GPR7)
Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), with specific derivatives exhibiting subnanomolar potencies. This research opens avenues for new treatments targeting this receptor (Romero et al., 2012).
Corrosion Inhibition
Research by Singaravelu, Bhadusha, and Dharmalingam (2022) demonstrated the use of related compounds as corrosion inhibitors for mild steel in acidic medium. This suggests potential industrial applications in protecting metals against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-aminophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRVFMRIJLTGHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206171 |
Source


|
| Record name | (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)[4-(2-pyridinyl)piperazino]methanone | |
CAS RN |
885949-69-9 |
Source


|
| Record name | (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)



![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)


![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)



